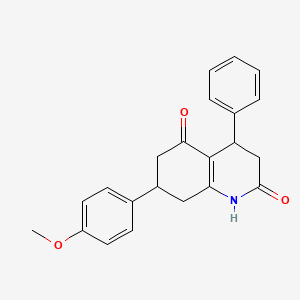

7-(4-methoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the quinoline derivatives, known for diverse biological activities and chemical properties. While the exact compound may not be directly described in literature, similar compounds provide insights into its potential characteristics and applications in various fields, excluding direct drug use and dosage discussions.

Synthesis Analysis

The synthesis process of quinoline derivatives often involves reactions such as condensation, cycloaddition, or Beckmann rearrangement. For instance, similar compounds are synthesized through reactions involving oximes of quinolines in polyphosphoric acid or by condensation processes involving aldehydes and ketones in presence of suitable catalysts (Tolkunov et al., 2004).

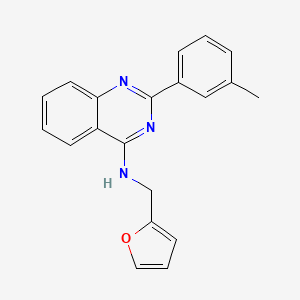

Molecular Structure Analysis

The molecular structure of quinoline derivatives features a fused system combining benzene and pyridine rings, contributing to its chemical reactivity and interaction capabilities. For example, similar molecules exhibit distinct dihedral angles between the quinoline system and substituent groups, affecting their spatial arrangement and functional interactions (Shahani et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including dimerization, nitration, and Beckmann rearrangement, leading to a wide range of products with different chemical properties. For example, 2-phenylmethyl-5-methoxy-1,4-benzoquinones show base-catalyzed dimerization reactions (Jurd et al., 1979).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. For instance, crystallographic studies provide insights into the conformations and intermolecular interactions, crucial for understanding their stability and reactivity (Wang et al., 2010).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity, are affected by their molecular structures and functional groups. For example, the presence of methoxy and phenyl groups can influence the electron distribution and chemical reactivity of the quinoline core (Al-Taifi et al., 2016).

Applications De Recherche Scientifique

Dimerization Reactions

Quinolinediones, such as the one , have been studied for their dimerization reactions. Base catalyzed dimerization of related compounds can yield products like tetrahydroxanthen and dihydro-oxepin derivatives, which have various scientific applications (Jurd, Roitman, & Wong, 1979).

Cyclization in Thiazolo‐Quinazoline Systems

Another application is in the cyclization of Thiazolo-Quinazoline systems. The structure of these compounds has been established using NMR, DFT, and X-ray diffraction, showcasing their potential in advanced material science and chemical synthesis (Gupta & Chaudhary, 2015).

Electrochemical Behavior Studies

Electrochemical studies of α-methoxy quinones, similar to the compound , have been performed to understand their behavior in different acidic levels in solvents like acetonitrile. This research can be crucial in electrochemistry and material science (Bautista-Martínez, González, & Aguilar-martínez, 2004).

Antimicrobial Studies

Some derivatives of this compound have been synthesized and screened for antimicrobial activity, indicating potential applications in pharmaceuticals and healthcare (Gupta & Chaudhary, 2012).

Photophysical Properties Study

The photophysical behaviors of similar compounds have been studied using UV–vis and fluorescence spectroscopy, indicating applications in photonics and molecular imaging (Padalkar & Sekar, 2014).

Corrosion Inhibition

Novel quinoline derivatives, including those structurally related to the compound , have been studied as corrosion inhibitors for metals in acidic mediums, suggesting applications in material protection and engineering (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Anticonvulsant Agents

Some derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity, showcasing potential applications in neurology and pharmacology (Ahmed, Dubey, Nadeem, Shrivastava, & Sharma, 2016).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for your compound is not available, similar compounds are often classified based on their potential hazards. For example, 3-Hydroxy-4-methoxyphenylacetic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, in contact with skin, or if dust is inhaled .

Propriétés

IUPAC Name |

7-(4-methoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-26-17-9-7-14(8-10-17)16-11-19-22(20(24)12-16)18(13-21(25)23-19)15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLYLYNABJIPKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-methoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)

![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)

![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)